Cas no 130469-69-1 (5-methylhexa-3,4-dienoic acid)

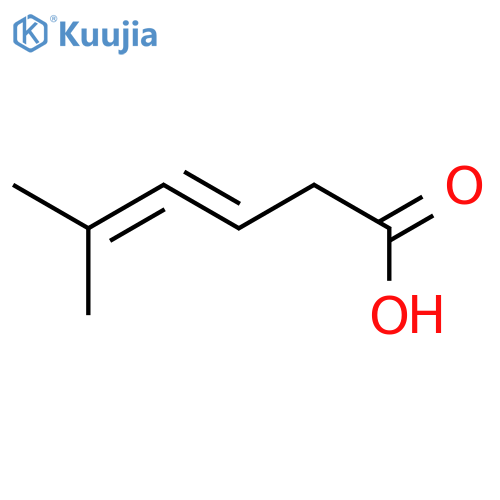

5-methylhexa-3,4-dienoic acid structure

商品名:5-methylhexa-3,4-dienoic acid

CAS番号:130469-69-1

MF:C7H10O2

メガワット:126.153102397919

MDL:MFCD19229155

CID:1225959

PubChem ID:11217257

5-methylhexa-3,4-dienoic acid 化学的及び物理的性質

名前と識別子

-

- 3,4-Hexadienoic acid, 5-methyl-

- 5-methylhexa-3,4-dienoic acid

- 130469-69-1

- AKOS006380940

- DB-118492

-

- MDL: MFCD19229155

- インチ: InChI=1S/C7H10O2/c1-6(2)4-3-5-7(8)9/h3H,5H2,1-2H3,(H,8,9)

- InChIKey: NGGIPBPFCGWKSD-UHFFFAOYSA-N

- ほほえんだ: CC(=C=CCC(=O)O)C

計算された属性

- せいみつぶんしりょう: 126.068079557g/mol

- どういたいしつりょう: 126.068079557g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 2

- 複雑さ: 158

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 37.3Ų

5-methylhexa-3,4-dienoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-322292-1g |

5-methylhexa-3,4-dienoic acid |

130469-69-1 | 1g |

$0.0 | 2023-09-04 | ||

| Enamine | EN300-322292-1.0g |

5-methylhexa-3,4-dienoic acid |

130469-69-1 | 1.0g |

$0.0 | 2023-02-24 |

5-methylhexa-3,4-dienoic acid 関連文献

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

130469-69-1 (5-methylhexa-3,4-dienoic acid) 関連製品

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 503537-97-1(4-bromooct-1-ene)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 2039-76-1(3-Acetylphenanthrene)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬